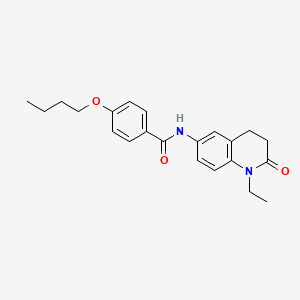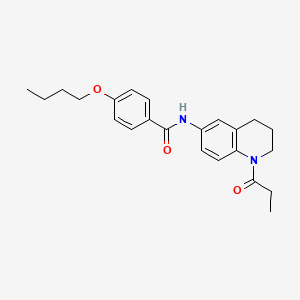
4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound based on its formula. It likely contains a benzamide group, a tetrahydroquinoline group, and a butoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The benzamide and tetrahydroquinoline groups are both cyclic, which could impart some rigidity to the molecule. The butoxy group is a flexible alkyl chain, which could add some conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group could increase the compound’s polarity, potentially making it more soluble in polar solvents .科学研究应用
4-BTPQ has been used extensively in scientific research to study the mechanisms of action of various drugs. It has been used to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the therapeutic potential of various compounds in preclinical and clinical trials. In addition, 4-BTPQ has been used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on cell signaling pathways.
作用机制
The exact mechanism of action of 4-BTPQ is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. In addition, 4-BTPQ is thought to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTPQ have been studied in various laboratory experiments. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 4-BTPQ has been shown to have effects on the immune system, as well as on cell signaling pathways.
实验室实验的优点和局限性
4-BTPQ has several advantages for use in laboratory experiments. It is a synthetic molecule, which makes it easy to obtain and use. In addition, it has a wide range of biological activities, which makes it useful for studying the mechanisms of action of various drugs. However, 4-BTPQ also has some limitations. It is not very stable and has a short shelf life, which can make it difficult to store and use in laboratory experiments.
未来方向
There are many potential future directions for research on 4-BTPQ. One potential direction is to further investigate its mechanism of action, as well as its effects on cell signaling pathways and the immune system. Another potential direction is to develop new methods for synthesizing 4-BTPQ, as well as to improve its stability and shelf life. Finally, researchers could investigate the potential therapeutic applications of 4-BTPQ, such as its use in the treatment of inflammation, cancer, and microbial infections.
合成方法
4-BTPQ can be synthesized using a variety of methods. The most commonly used method is a two-step synthesis, wherein a quinoline derivative is first reacted with a 1-propanoyl chloride, followed by a reaction with a butoxy group. The reaction is usually carried out in aqueous solution at room temperature. Alternatively, 4-BTPQ can also be synthesized by a one-step reaction of a quinoline derivative with a butoxy group in the presence of a base. This method is usually carried out in an inert solvent at a higher temperature.
属性
IUPAC Name |
4-butoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-15-28-20-12-9-18(10-13-20)23(27)24-19-11-8-17-7-6-14-25(21(17)16-19)22(26)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJJQLBQWNHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)

![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide](/img/structure/B6570695.png)
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)
![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)